molecular formula C19H28O3S B12582892 (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol CAS No. 198987-23-4

(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol

Cat. No.: B12582892
CAS No.: 198987-23-4
M. Wt: 336.5 g/mol
InChI Key: WMHROUDMXDSYHU-QGZVFWFLSA-N
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Description

(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol typically involves multiple steps, including the formation of the dodeca-6,8-dien backbone and the introduction of the sulfonyl and hydroxyl groups. Common synthetic routes may include:

    Formation of the Diene Backbone: This can be achieved through a series of reactions such as Wittig reactions or olefin metathesis.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The diene moiety can be reduced to form a saturated hydrocarbon.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May serve as a precursor for pharmaceutical compounds.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol: can be compared with other sulfonyl-containing compounds or dienes.

    Unique Features: The combination of the sulfonyl group with the diene and hydroxyl functionalities makes it unique.

List of Similar Compounds

  • This compound
  • (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-one
  • (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-thiol

Properties

CAS No.

198987-23-4

Molecular Formula

C19H28O3S

Molecular Weight

336.5 g/mol

IUPAC Name

(5R)-7-(4-methylphenyl)sulfonyldodeca-6,8-dien-5-ol

InChI

InChI=1S/C19H28O3S/c1-4-6-8-10-19(15-17(20)9-7-5-2)23(21,22)18-13-11-16(3)12-14-18/h8,10-15,17,20H,4-7,9H2,1-3H3/t17-/m1/s1

InChI Key

WMHROUDMXDSYHU-QGZVFWFLSA-N

Isomeric SMILES

CCCC[C@H](C=C(C=CCCC)S(=O)(=O)C1=CC=C(C=C1)C)O

Canonical SMILES

CCCCC(C=C(C=CCCC)S(=O)(=O)C1=CC=C(C=C1)C)O

Origin of Product

United States

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